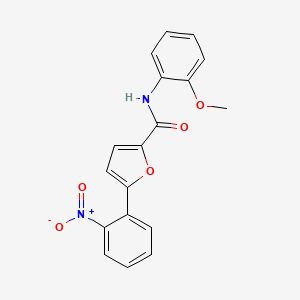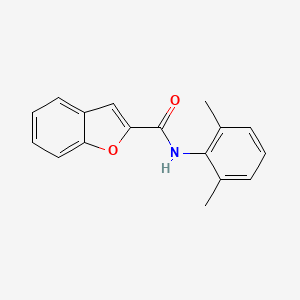![molecular formula C16H22N2O2 B5865127 N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B5865127.png)
N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide, also known as ACPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ACPA belongs to the family of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being studied for their potential use in treating various medical conditions.
Mecanismo De Acción
N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that play a role in pain perception, mood, and inflammation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, this compound has been shown to have neuroprotective effects, protecting against damage to the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide in lab experiments is its specificity for FAAH inhibition. This compound has been shown to be highly selective for FAAH, meaning that it does not affect other enzymes in the body. This specificity allows for more accurate and reliable results in lab experiments. One limitation of using this compound in lab experiments is its relatively short half-life. This compound is rapidly metabolized in the body, meaning that its effects may be short-lived.
Direcciones Futuras
There are a number of potential future directions for research on N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide. One area of interest is the development of more potent and selective FAAH inhibitors. Another area of interest is the study of this compound in combination with other drugs for the treatment of various medical conditions. Additionally, there is interest in studying the long-term effects of this compound use and its potential for addiction and abuse. Finally, there is interest in studying the potential use of this compound in the treatment of other medical conditions, such as epilepsy and cancer.
Métodos De Síntesis
The synthesis of N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide involves the reaction of 4-aminophenylacetic acid with cyclohexylcarbonyl chloride. The resulting intermediate is then reacted with acetic anhydride to yield this compound. The synthesis process has been optimized to yield high purity and yield of the final product.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide has been studied for its potential therapeutic applications in various medical conditions. Some of the conditions being studied include pain management, anxiety, and inflammation. This compound has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for pain management and inflammation-related conditions.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(19)17-14-7-9-15(10-8-14)18-16(20)11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVUTCAROFXDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5865048.png)
![1'-allyl-5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5865054.png)
![2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5865061.png)

![methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5865088.png)
![methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5865095.png)

![N-(2-ethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5865109.png)
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)
![4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B5865123.png)



